2,4-Dihydroxy-6-methoxyquinoline
Overview
Description
2,4-Dihydroxy-6-methoxyquinoline is a compound in the quinoline family. It is known for its diverse applications in chemical synthesis and biological activities.
Synthesis Analysis
Synthesis of quinoline derivatives often involves multi-step processes, including cyclization, nitration, chlorination, and methylation. For example, Lei Zhao, Fei Lei, and Yuping Guo (2017) synthesized a similar compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, using cyclization, nitrification, and chlorination, achieving a high yield of 85% (Zhao, Lei, & Guo, 2017).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often elucidated using spectroscopic techniques. Ramachandran et al. (2012) characterized the molecular structure of similar quinoline compounds using analytical and spectral techniques (Ramachandran, Senthil Raja, Bhuvanesh, & Natarajan, 2012).
Chemical Reactions and Properties
Quinolines can participate in various chemical reactions. For instance, Dyablo et al. (2015) reported the synthesis of a quinoline derivative involving reactions such as aminodehalogenation and nucleophilic substitution (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives like 2,4-Dihydroxy-6-methoxyquinoline are typically characterized using various techniques, including X-ray diffraction studies as used by Moreno-Fuquen et al. (2013) for 6-methoxyquinoline N-oxide dihydrate (Moreno-Fuquen, Hernandez, Kennedy, & Morrison, 2013).
Scientific Research Applications
Application in Cancer Research
- Field : Biomedical Science
- Summary : DMC is a biological flavonoid present in the fruits of Syzygium nervosum (Ma-Kiang in Thai). It has been studied for its potential anticancer properties .
- Methods : The extraction of DMC from Syzygium nervosum fruit was performed using Microwave-Assisted Extraction (MAE), which utilizes microwave radiation to heat the extraction solvent quickly and effectively . The influences of MAE conditions, including the solid–liquid ratio, microwave power, and microwave duration on the content of DMC, were sequentially employed by a single factor investigation and response surface methodology (RSM) exploratory design .
- Results : The optimal conditions for producing DMC-rich extract were a ratio of sample to solvent of 1:35 g/mL, a microwave power of 350 W, and a microwave time of 38 min. Under the optimal MAE setting, the DMC content reached 1409 ± 24 µg/g dry sample, which was greater than that of the conventional heat reflux extraction (HRE) (1337 ± 37 µg/g dry sample) and maceration (1225 ± 81 µg/g dry sample) .
Application in Microbial Chassis Production
- Field : Microbiology and Biotechnology
- Summary : Dihydroxy xanthophylls, including lutein and its isomeric counterpart, zeaxanthin, are notable for their bioactive properties such as antioxidative, anti-inflammatory, anticancer, and neuroprotective effects, particularly beneficial for human ocular health .
- Methods : Microbial cell factories are recognized as highly promising environments for exploring, manufacturing, and utilizing bioactive compounds with significant biotechnological potential . In response to physiological and environmental cues, microbes trigger the production of a broad spectrum of isoprenoid pigments, including dihydroxy xanthophylls .
- Results : The global lutein market was valued at USD 306 million in 2021 and is anticipated to grow at a compound annual growth rate (CAGR) of 6.10 percent from 2021 to 2029, reaching USD 491.41 million . The global market size of zeaxanthin was valued at USD 95 million in 2020 .
Application in Drug Research and Development
- Field : Pharmaceutical Chemistry
- Summary : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
- Methods : The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems .
- Results : More than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .
Application in Efficient Alkylation
- Field : Organic Chemistry
- Summary : Quinolines and pyridines are important classes of organic molecules. Many examples are bioactive and have applications as pharmaceuticals or agrochemicals . They can also act as ligands in catalysis, and they frequently serve as synthetic intermediates during the synthesis of complex natural products .
- Methods : A reductive C3-alkylation reaction for 2,4-dihydroxyquinolines and -pyridines, mediated by diethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch ester) was developed . The quinoline or pyridine substrate, an aldehyde, and the Hantzsch ester were heated to 100 °C in pyridine for 2–4 h .
- Results : The desired products were isolated in high yields of up to 92% by simple precipitation with diethyl ether . The reaction is compatible with a wide range of aromatic aldehydes containing both electron-donating and electron-withdrawing groups, as well as heteroaromatic aldehydes .
Application in Natural and Synthetic Chemistry
- Field : Natural and Synthetic Chemistry
- Summary : The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .
- Methods : The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems .
- Results : Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . The biologically and pharmaceutical importance of quinones, the parent heterocycle, is based upon their utilities as drugs isolated from naturally occurring compounds .
Application in Synthesis of Substituted Quinolines and Pyridines
- Field : Organic Chemistry
- Summary : Quinolines and pyridines are important classes of organic molecules. Many examples are bioactive and have applications as pharmaceuticals or agrochemicals . They can also act as ligands in catalysis, and they frequently serve as synthetic intermediates during the synthesis of complex natural products .
- Methods : A reductive C3-alkylation reaction for 2,4-dihydroxyquinolines and -pyridines, mediated by diethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch ester) was developed . The quinoline or pyridine substrate, an aldehyde, and the Hantzsch ester were heated to 100 °C in pyridine for 2–4 h .
- Results : The desired products were isolated in high yields of up to 92% by simple precipitation with diethyl ether . The reaction is compatible with a wide range of aromatic aldehydes containing both electron-donating and electron-withdrawing groups, as well as heteroaromatic aldehydes .
properties
IUPAC Name |
4-hydroxy-6-methoxy-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHIHNYMVBNMOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715635 | |
Record name | 4-Hydroxy-6-methoxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-6-methoxyquinoline | |
CAS RN |
14300-45-9 | |
Record name | 4-Hydroxy-6-methoxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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